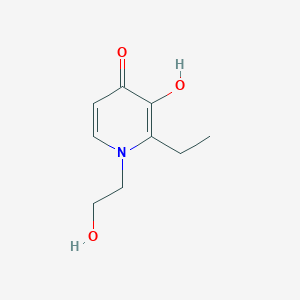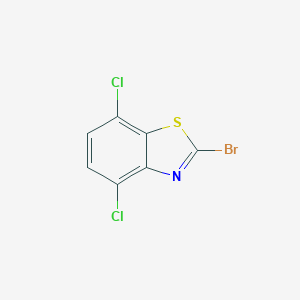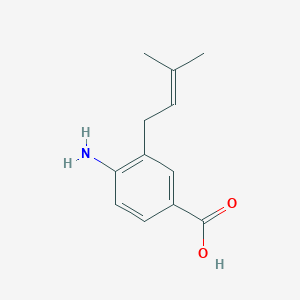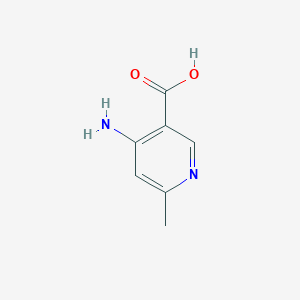
5-Phenylpentylglutamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenylpentylglutamic acid, also known as LY404187, is a drug that belongs to the class of metabotropic glutamate receptor (mGluR) agonists. It has been found to have a potential therapeutic effect on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用机制
5-Phenylpentylglutamic acid acts as an agonist of the mGluR group II and III receptors. These receptors are involved in the regulation of glutamate neurotransmission in the brain. Activation of these receptors results in the inhibition of glutamate release, which has been implicated in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
5-Phenylpentylglutamic acid has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been found to increase the levels of cAMP response element-binding protein (CREB), a protein that is involved in the regulation of gene expression in neurons.
实验室实验的优点和局限性
One of the advantages of using 5-Phenylpentylglutamic acid in lab experiments is that it has a high affinity for the mGluR group II and III receptors, making it a potent agonist. However, one of the limitations of using 5-Phenylpentylglutamic acid is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 5-Phenylpentylglutamic acid. One area of research is to further explore its potential as a treatment for neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of research is to investigate the potential of 5-Phenylpentylglutamic acid as a tool for studying the mGluR group II and III receptors and their role in neurotransmission. Finally, there is a need for further research to optimize the synthesis of 5-Phenylpentylglutamic acid and to develop more water-soluble derivatives that can be used in a wider range of experimental settings.
合成方法
The synthesis of 5-Phenylpentylglutamic acid involves a multi-step process that includes the condensation of glutamic acid with 1-phenylpentan-1-one, followed by the reduction of the resulting ketone to the corresponding alcohol, and the protection of the amino group with a Boc group. The Boc-protected amino alcohol is then coupled with tert-butyl 2-(bromomethyl)benzoate in the presence of a base. The final step involves the removal of the Boc group with trifluoroacetic acid, resulting in the formation of 5-Phenylpentylglutamic acid.
科学研究应用
5-Phenylpentylglutamic acid has been extensively studied for its potential therapeutic effects on neurological disorders. It has been found to have a positive effect on cognitive function and memory in animal models of Alzheimer's disease and has shown potential as a treatment for Parkinson's disease. It has also been found to have an antipsychotic effect in animal models of schizophrenia.
属性
CAS 编号 |
129414-04-6 |
|---|---|
分子式 |
C16H23NO4 |
分子量 |
293.36 g/mol |
IUPAC 名称 |
(2S,4S)-2-amino-4-(5-phenylpentyl)pentanedioic acid |
InChI |
InChI=1S/C16H23NO4/c17-14(16(20)21)11-13(15(18)19)10-6-2-5-9-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11,17H2,(H,18,19)(H,20,21)/t13-,14-/m0/s1 |
InChI 键 |
JTGPMTSLXWRDMT-KBPBESRZSA-N |
手性 SMILES |
C1=CC=C(C=C1)CCCCC[C@@H](C[C@@H](C(=O)O)N)C(=O)O |
SMILES |
C1=CC=C(C=C1)CCCCCC(CC(C(=O)O)N)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)CCCCCC(CC(C(=O)O)N)C(=O)O |
同义词 |
4(R)-5-phenylpentyl-glutamic acid 4(S)-5-phenylpentyl-glutamic acid 5-phenylpentyl-Glu 5-phenylpentylglutamic acid 5-phenylpentylglutamic acid, (L-erythro)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



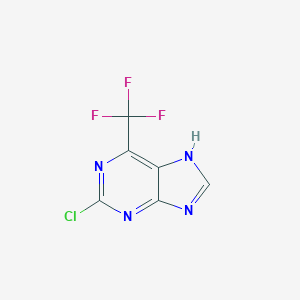

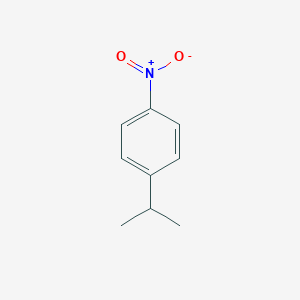
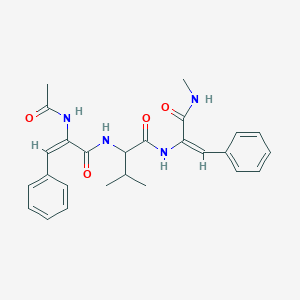
![Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-](/img/structure/B160764.png)
![Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate](/img/structure/B160769.png)
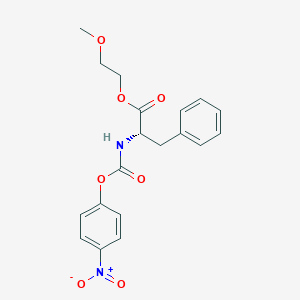
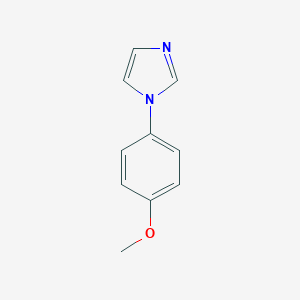
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI)](/img/structure/B160776.png)

